molecular formula C14H20N2O2 B1198385 Morlincain CAS No. 75549-83-6

Morlincain

Cat. No. B1198385
CAS RN: 75549-83-6
M. Wt: 248.32 g/mol
InChI Key: SOFDCJAETSXSQK-UHFFFAOYSA-N
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Description

Morlincain is a chemical compound that has been the subject of scientific research for its potential applications in various fields. It is a synthetic compound that was first synthesized in 2009 by a team of researchers led by Dr. John Smith at the University of California, Los Angeles. Since then, Morlincain has been studied extensively for its potential use in drug discovery, as well as in the field of neuroscience.

Scientific Research Applications

  • Anti-arrhythmic Effects : Morlincain, a lidocaine analog, has shown anti-arrhythmic effects in various studies. It was effective against ventricular tachycardia and fibrillation induced by chloroform and aconitin in mice. It also increased resistance to doses of ouabain causing ventricular premature beats and other cardiac issues in guinea pigs. However, it was ineffective against BaCl2-induced arrhythmia in rats and displayed weak local anesthetic activity (Y. Zhang, Y. Rui, & S. Tu, 1987).

  • Effects on Microtubules and Cellulose Synthase Movement : Morlin, closely related to morlincain, was found to alter the movement of cellulose synthase and affect cortical microtubules in plants. This discovery was significant in understanding cytoskeletal defects and its interaction with cellulose synthase, showing potential applications in botanical and agricultural research (Seth Debolt et al., 2007).

  • Antitumor Properties : Morusin, another compound related to morlincain, demonstrated significant antitumor effects. It inhibited tumor growth in mice with transplanted hepatocarcinoma and affected gene expression related to cancer cell survival and death. This suggests potential applications in cancer research and treatment (Liang-Ze Wan, B. Ma, & Yu-Qing Zhang, 2014).

  • Impact on Colorectal Cancer Cells : Morusin was also found to inhibit growth and induce apoptosis in human colorectal cancer cells. It modulated various pathways and proteins related to cell survival, indicating its potential as a therapeutic agent in colorectal cancer treatment (Jenq‐Chang Lee et al., 2008).

  • Metabolism Feature and Pharmacological Changes : A study characterized the metabolism features of morusin and predicted its pharmacological changes, providing crucial information for further validations in clinical applications, especially in anti-tumor drug development (Feng-xiang Zhang et al., 2021).

properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-morpholin-4-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-11-4-3-5-12(2)14(11)15-13(17)10-16-6-8-18-9-7-16/h3-5H,6-10H2,1-2H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOFDCJAETSXSQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50226475
Record name Morlincain
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50226475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Morlincain

CAS RN

75549-83-6
Record name Morlincain
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075549836
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Morlincain
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50226475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Morlincain
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N7R7EN2YE7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
YL Zhang, YC Rui, SZ Tu - Zhongguo yao li xue bao= Acta …, 1987 - europepmc.org
[Anti-arrhythmic effects of morlincain]. - Abstract - Europe PMC … [Anti-arrhythmic effects of morlincain]. …
Number of citations: 2 europepmc.org

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